![molecular formula C13H24N2O2 B1477255 Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone CAS No. 2098132-52-4](/img/structure/B1477255.png)
Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone
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Overview
Description
Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone, also known as AIPM, is a novel synthetic compound that has been the subject of numerous scientific studies in recent years. The compound has been studied for its potential applications in drug discovery, drug development, and medical research.
Scientific Research Applications
Catalytic Asymmetric Synthesis
Azetidinone derivatives have been utilized in catalytic asymmetric synthesis. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This highlights azetidinones' potential as chiral units for asymmetric induction in synthetic chemistry (Wang et al., 2008).
Synthetic Intermediates
Azetidinones are valuable intermediates in organic synthesis, demonstrated by the rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates. This showcases their utility in synthesizing highly functionalized compounds, further supported by detailed reaction mechanism studies (Dejaegher & de Kimpe, 2004).
Antibacterial and Anticonvulsant Agents
Novel azetidinone derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant activities. Certain compounds exhibited significant efficacy against bacteria and convulsions, illustrating azetidinones' potential in developing new therapeutic agents (Rajasekaran & Murugesan, 2006).
Monobactam Analogues
Azetidinone intermediates have been used in the synthesis of monobactam analogues, showing strong activity against a variety of gram-negative bacteria. This indicates their significance in the development of new antibacterial drugs with stability against β-lactamases (Yamashita Haruo et al., 1988).
Drug Metabolism Studies
Research into the metabolism of strained rings, including azetidinone derivatives, has shed light on the GST-catalyzed formation of glutathione-conjugated spiro-azetidine. This provides insights into drug metabolism pathways that do not involve prior substrate bioactivation, essential for designing safer pharmaceutical compounds (Li et al., 2019).
properties
IUPAC Name |
azetidin-3-yl-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-9(2)5-10-8-15(4-3-12(10)16)13(17)11-6-14-7-11/h9-12,14,16H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTMJPKWPIOUQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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